Tetrabenzylthiuram disulfide

Rubber Vulcanization Processing Safety Scorch Time

TBzTD eliminates carcinogenic N-nitrosamines formed by TMTD/TETD while maintaining comparable cure kinetics and mechanical properties in NR, SBR, NBR, and EPDM. Its bulky benzyl groups extend scorch safety and processing window. Validated drop-in replacement for automotive weatherstripping, medical gloves, and green tire treads. In CR/ETU systems, TBzTD uniquely functions as a vulcanization retarder, eliminating need for dedicated retarders. Formulation-dependent — not a commodity swap. Request technical data and quote.

Molecular Formula C30H28N2S4
Molecular Weight 544.8 g/mol
CAS No. 10591-85-2
Cat. No. B076749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrabenzylthiuram disulfide
CAS10591-85-2
Molecular FormulaC30H28N2S4
Molecular Weight544.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)SSC(=S)N(CC3=CC=CC=C3)CC4=CC=CC=C4
InChIInChI=1S/C30H28N2S4/c33-29(31(21-25-13-5-1-6-14-25)22-26-15-7-2-8-16-26)35-36-30(34)32(23-27-17-9-3-10-18-27)24-28-19-11-4-12-20-28/h1-20H,21-24H2
InChIKeyWITDFSFZHZYQHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrabenzylthiuram Disulfide (CAS 10591-85-2) Technical and Procurement Overview


Tetrabenzylthiuram disulfide (TBzTD, CAS 10591-85-2) is a high molecular weight, secondary amine-based vulcanization accelerator within the thiuram class [1]. Developed as a direct replacement for traditional thiuram accelerators like tetramethylthiuram disulfide (TMTD), its molecular structure incorporates bulky benzyl groups [1]. This structural distinction is central to its defined performance profile: it functions as a fast-curing primary or secondary accelerator in natural rubber (NR), styrene-butadiene rubber (SBR), and nitrile butadiene rubber (NBR), while uniquely acting as a vulcanization retarder in polychloroprene (CR) when used with ethylene thiourea (ETU) [2]. Its fundamental value proposition rests on delivering a defined, measurable improvement in processing safety while eliminating a critical regulatory and health liability associated with its in-class predecessors [3].

Why Generic Thiuram Substitution for Tetrabenzylthiuram Disulfide Fails in Critical Rubber Applications


Generic substitution within the thiuram class is not a valid engineering or procurement practice due to fundamentally divergent safety and performance profiles dictated by molecular structure. Traditional thiurams, such as tetramethylthiuram disulfide (TMTD) and tetraethylthiuram disulfide (TETD), are potent sources of carcinogenic N-nitrosamines, a liability TBzTD eliminates [1]. Conversely, other purportedly 'safer' alternatives like tetraisobutylthiuram disulfide (TiBTD) exhibit substantially different vulcanization kinetics, requiring precise formulation adjustments to avoid significant changes in crosslink density and resulting mechanical properties [2]. A simple weight-for-weight replacement without recalibrating the curing system can lead to critical failures: either catastrophic scorch (premature vulcanization) with TMTD or a state-of-cure deficit and reduced modulus with TBzTD if the formulation is not optimized for its slower, safer activity [3]. The choice is not a commodity swap but a formulation-dependent engineering decision.

Tetrabenzylthiuram Disulfide (TBzTD) Quantitative Differentiation Guide: Evidence for Scientific Selection


Extended Scorch Safety vs. TMTD: A Quantified Processing Window

TBzTD provides a quantified and significantly wider processing safety window compared to tetramethylthiuram disulfide (TMTD). Mooney scorch time measurements consistently demonstrate that TBzTD extends the time to onset of vulcanization, thereby reducing the risk of premature curing during mixing, calendaring, or extrusion [1]. This differentiation is critical for complex or high-temperature manufacturing processes.

Rubber Vulcanization Processing Safety Scorch Time

Fundamental Elimination of Carcinogenic Nitrosamine Formation

TBzTD is specifically designed to eliminate the formation of carcinogenic N-nitrosamines during the vulcanization process, a well-documented and unavoidable consequence of using accelerators like TMTD and TETD [1]. The large, bulky dibenzylamine group in TBzTD produces a corresponding dibenzylnitrosamine that is non-carcinogenic according to published literature, a distinction confirmed by multiple independent sources [2].

Occupational Safety Regulatory Compliance Nitrosamine

Differentiated Reactivity with Silane Coupling Agents in Green Tire Compounds

In silica-filled tire tread compounds, the interaction between the accelerator and the silane coupling agent (e.g., TESPT) is critical for achieving optimal filler dispersion and final dynamic properties. A direct comparative study using HPLC-MS and NMR revealed a fundamental difference in reactivity: TMTD reacts exothermically with TESPT even at room temperature, which can lead to premature coupling and increased compound viscosity [1]. In contrast, the reaction of TBzTD with TESPT is slow and occurs only at elevated temperatures, thereby preserving the silane's functionality during mixing and improving overall cure efficiency [1].

Silica-Filled Rubber Green Tire Silane Coupling Agent

Inverse Functionality: Unique Role as a Retarder in Polychloroprene (CR) Rubber

Unlike its function as a fast-curing accelerator in NR, SBR, and NBR, TBzTD exhibits a unique and valuable inverse functionality in polychloroprene (CR) rubber. Multiple commercial and technical sources confirm that in modified CR compounds, particularly those using ethylene thiourea (ETU) as the primary accelerator, TBzTD acts as a vulcanization retarder [1]. This behavior is not observed with other common thiurams and provides a distinct processing advantage.

Polychloroprene Neoprene Vulcanization Retarder

Mechanical Property Profile: Balancing Performance with Safety

While TBzTD provides substantial safety and regulatory advantages, it is also characterized by a slightly altered vulcanization kinetics profile compared to TMTD. Comparative studies in EPDM and NR formulations show that while TBzTD offers a significantly longer scorch time and excellent processing safety, it exhibits a somewhat slower cure rate and can produce a marginally lower state-of-cure if not formulated correctly [1]. However, the physical properties of the final vulcanizates, including tensile strength and tear strength, are generally reported as being comparable or, in some cases like thermo-oxidative aging resistance, superior to those achieved with TMTD [2].

Mechanical Properties Crosslink Density Tensile Strength

Tetrabenzylthiuram Disulfide: Best-Fit Industrial and Research Application Scenarios


Compliance-Driven Replacement in Automotive Sealing Systems and Consumer Goods

Scenario: A manufacturer of EPDM automotive weatherstripping, NR latex gloves, or other rubber consumer goods must comply with stringent regulations limiting nitrosamine content (e.g., REACH, TRGS 552). They are currently using TMTD. Justification: TBzTD is a validated, drop-in replacement for TMTD that eliminates the formation of carcinogenic nitrosamines while maintaining comparable mechanical properties and offering a wider processing safety window [1]. This scenario is supported by multiple case studies in automotive seals and other applications where TBzTD has been successfully implemented as a direct, safer substitute [2].

High-Performance Silica-Filled 'Green Tire' Tread Compounds

Scenario: A tire compounder is developing a new low rolling resistance (LRR) 'green tire' tread formulation using a silica/silane (e.g., TESPT) filler system. The challenge is to optimize filler dispersion and achieve the desired dynamic properties (e.g., low tan delta at 60°C) without premature silane coupling during mixing. Justification: TBzTD's unique, temperature-dependent reactivity with TESPT offers a critical processing advantage over TMTD, which reacts prematurely [1]. By preventing room-temperature coupling, TBzTD allows for more effective silanization at higher temperatures, leading to better silica dispersion, lower compound viscosity, and improved final tire performance metrics like rolling resistance and wet grip [1].

Controlled Vulcanization of Polychloroprene (CR) Rubber Goods

Scenario: A manufacturer of technical rubber goods (e.g., hoses, belts, vibration mounts) using polychloroprene (CR) requires a method to control the inherently fast and scorchy vulcanization rate of this polymer, especially when using ETU as the primary accelerator. Justification: TBzTD uniquely functions as a vulcanization retarder in CR compounds containing ETU [1]. This allows the formulator to extend processing safety and prevent premature crosslinking without needing a separate, dedicated retarder, simplifying the formulation and improving manufacturing reliability [1].

Academic and Industrial Research on 'Nitrosamine-Safe' Curing Systems

Scenario: A research institution or industrial R&D lab is conducting a systematic investigation into the comparative performance of alternative, 'nitrosamine-safe' accelerators for natural or synthetic rubber. The goal is to map the structure-property relationships of different accelerator classes and their synergies. Justification: TBzTD is a primary candidate for inclusion in such studies. Its well-defined cure kinetics, mechanical property profile, and ability to be used in binary accelerator systems (e.g., with sulfenamides like TBBS or mercapto accelerators) make it an essential benchmark compound for understanding the trade-offs between cure speed, crosslink density, and final properties in safe vulcanization systems [1] [2].

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